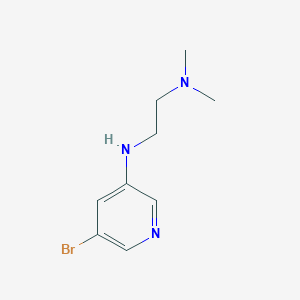![molecular formula C10H20N2O B7637363 N-[2-(1-methylpiperidin-4-yl)ethyl]acetamide](/img/structure/B7637363.png)
N-[2-(1-methylpiperidin-4-yl)ethyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(1-methylpiperidin-4-yl)ethyl]acetamide, also known as NMPA or N-phenylacetyl-4-methylpiperazine, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of N-[2-(1-methylpiperidin-4-yl)ethyl]acetamide involves its interaction with the sigma-1 receptor and the serotonin transporter. It has been found to increase the levels of serotonin in the brain by inhibiting its reuptake. Additionally, it has been shown to modulate the activity of the sigma-1 receptor, which is involved in various cellular processes such as calcium signaling and neuroprotection.
Biochemical and Physiological Effects:
N-[2-(1-methylpiperidin-4-yl)ethyl]acetamide has been found to have several biochemical and physiological effects in the body. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. It has also been found to decrease the levels of inflammatory cytokines, which are involved in the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-[2-(1-methylpiperidin-4-yl)ethyl]acetamide in lab experiments is its high potency and selectivity for the sigma-1 receptor and the serotonin transporter. This allows for precise targeting of these receptors and can lead to more accurate results. However, one limitation is its potential toxicity at high doses, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of N-[2-(1-methylpiperidin-4-yl)ethyl]acetamide. One area of research is the development of more potent and selective analogs of N-[2-(1-methylpiperidin-4-yl)ethyl]acetamide for the treatment of psychiatric disorders. Additionally, the potential use of N-[2-(1-methylpiperidin-4-yl)ethyl]acetamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's is an area of active research. Further studies are also needed to determine the long-term safety and efficacy of N-[2-(1-methylpiperidin-4-yl)ethyl]acetamide in humans.
Conclusion:
In conclusion, N-[2-(1-methylpiperidin-4-yl)ethyl]acetamide is a promising compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. Its selective serotonin reuptake inhibitor and sigma-1 receptor agonist properties make it a promising candidate for the treatment of psychiatric disorders. However, further studies are needed to fully understand its mechanism of action and potential applications.
Méthodes De Synthèse
The synthesis of N-[2-(1-methylpiperidin-4-yl)ethyl]acetamide involves the reaction of 1-methylpiperazine with phenylacetyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain the final compound. The synthesis method has been optimized to yield high purity and high yield of N-[2-(1-methylpiperidin-4-yl)ethyl]acetamide.
Applications De Recherche Scientifique
N-[2-(1-methylpiperidin-4-yl)ethyl]acetamide has been widely studied for its potential therapeutic applications in various diseases such as depression, anxiety, and schizophrenia. It has been found to act as a selective serotonin reuptake inhibitor (SSRI) and a sigma-1 receptor agonist. These properties make it a promising candidate for the treatment of psychiatric disorders.
Propriétés
IUPAC Name |
N-[2-(1-methylpiperidin-4-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-9(13)11-6-3-10-4-7-12(2)8-5-10/h10H,3-8H2,1-2H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQXVXNKUHHUOMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1CCN(CC1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1-methylpiperidin-4-yl)ethyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carbonyl)piperidine-4-carboxylic acid](/img/structure/B7637280.png)
![N-methyl-N-[[4-(methylcarbamoyl)phenyl]methyl]-3-phenylmethoxybenzamide](/img/structure/B7637287.png)
![1-[4-[(3-Methoxyphenyl)methyl]piperidin-1-yl]-2-pyridin-3-ylethanone](/img/structure/B7637292.png)
![1-cyclopentyl-3-[(Z)-[(5R)-2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-ylidene]amino]thiourea](/img/structure/B7637297.png)



![4-[2-(Azepan-1-yl)-2-oxoethoxy]-3-chlorobenzonitrile](/img/structure/B7637322.png)




![2-(2,4-dichlorophenoxy)-N-[(4-methoxyphenyl)methyl]-N-methylacetamide](/img/structure/B7637351.png)
![N-[4-(methylcarbamoyl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B7637368.png)